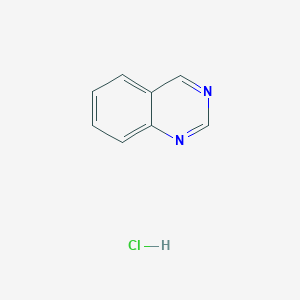

Quinazoline hydrochloride

Description

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

quinazoline;hydrochloride |

InChI |

InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-9-6-10-8;/h1-6H;1H |

InChI Key |

VBUBADWLHFZFDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=N2.Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Activities

Quinazoline and its derivatives exhibit a wide range of biological activities, including:

- Anti-Cancer : Quinazoline derivatives have been developed as potent inhibitors of various cancer cell lines. For example, compounds such as N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine demonstrated selective inhibition of epidermal growth factor receptor (EGFR) with an IC₅₀ of 0.096 μM against MCF-7 breast cancer cells . Another study identified 6-alkoxy-4-substituted-aminoquinazolines with nanomolar range antitumor activity .

- Anti-Microbial : Quinazoline derivatives have shown promising antibacterial properties. For instance, several synthesized compounds exhibited higher antibacterial activity than standard drugs against both Gram-positive and Gram-negative bacteria .

- Anti-Viral : Research indicates that certain quinazoline derivatives possess significant antiviral activity. For example, specific compounds were found to have potent effects against cytomegalovirus and influenza virus, with EC₅₀ values significantly lower than those of standard antiviral agents .

- Anti-Inflammatory : A novel class of 4-aminoquinazoline derivatives has been reported to exhibit strong anti-inflammatory effects, outperforming traditional anti-inflammatory drugs such as indomethacin .

Anti-Cancer Activity

A study by Wu et al. highlighted the design of quinazolinone and indolin-2-one hybrids that displayed remarkable anti-cancer properties when tested on HeLa cell lines with an IC₅₀ of 7.52 μM . The structural modifications at the 2nd position of quinazolinone were crucial for enhancing anti-cancer efficacy.

Anti-Microbial Efficacy

Research demonstrated that specific quinazoline derivatives showed exceptional antibacterial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. These compounds were synthesized using various methodologies and exhibited a structure-activity relationship that correlated with their antimicrobial potency .

Anti-Viral Properties

Quinazoline derivatives have been evaluated for their antiviral capabilities against multiple viruses. For instance, compounds were shown to inhibit HCV NS3/4A protease activity significantly, indicating their potential as therapeutic agents against hepatitis C virus infections .

Data Tables

| Activity Type | Compound Example | IC₅₀ / EC₅₀ Values | Target Disease |

|---|---|---|---|

| Anti-Cancer | N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) | IC₅₀ = 0.096 μM (EGFR) | Breast Cancer |

| Anti-Microbial | Various quinazoline derivatives | Variable; superior to standards | Bacterial Infections |

| Anti-Viral | Specific quinazoline analogs | EC₅₀ < 10 μM (Influenza) | Viral Infections |

| Anti-Inflammatory | 4-aminoquinazoline derivatives | Variable; compared to indomethacin | Inflammatory Conditions |

Comparison with Similar Compounds

Quinazoline vs. Quinoline Derivatives

While quinazoline contains two nitrogen atoms in its bicyclic structure, quinoline (e.g., 6-Chloro-4-hydrazino-2-methylquinoline hydrochloride) features a single nitrogen atom in a benzene-fused pyridine ring . This difference influences electronic properties and binding affinities. For example, quinazolines exhibit stronger hydrogen-bonding capabilities, enhancing interactions with biological targets like enzymes and receptors .

Substituted Quinazoline Derivatives

- Prazosin hydrochloride: Contains a 4-amino-6,7-dimethoxyquinazoline core with a furoyl-piperazine side chain, critical for α1-adrenergic receptor antagonism .

- Terazosin hydrochloride : Shares structural similarities with Prazosin but includes a tetrahydropyran ring, improving oral bioavailability and half-life .

- Erlotinib hydrochloride: Features a 4-anilinoquinazoline scaffold with a terminal acetylene group, enabling EGFR inhibition .

Pharmacological and Pharmacokinetic Profiles

Table 1: Key Comparative Data

*Generalized profile for illustrative purposes; specific derivatives vary.

Key Findings:

- Half-Life : Traditional quinazoline antihypertensives (e.g., Prazosin) exhibit short half-lives (2–3 hours), necessitating multiple daily doses. Modifications in Terazosin and Doxazosin extend half-lives to 12–22 hours, reducing dosing frequency .

- First-Dose Phenomenon: Rapid-acting agents like Prazosin and Quinazoline HCl may cause acute hypotension, whereas sustained-release derivatives mitigate this risk .

- Anticancer Activity : Quinazoline derivatives like Erlotinib show high selectivity for EGFR mutants but face resistance due to T790M mutations, prompting development of second-generation inhibitors (e.g., Afatinib) .

Antimicrobial and Cytotoxic Activities

- Antimicrobial : Quinazoline derivatives with hydrazine (e.g., 1-(4-oxo-2-arylquinazolin-3(4H)-yl) semicarbazide ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Cytotoxic : Hybrid quinazoline-azide compounds demonstrate potent activity against HeLa and MCF-7 cells (IC₅₀: 1.5–4.2 µM), surpassing traditional chemotherapeutics in selectivity .

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.